N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c19-18(20,21)14-10-17(24)25-15-9-12(6-7-13(14)15)22-16(23)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVFBLYCHWWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350796 | |
| Record name | N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104145-35-9 | |
| Record name | N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Phenylacetamido)-4-(trifluoromethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pechmann Condensation
The Pechmann condensation remains the most widely used method for coumarin synthesis. For 4-trifluoromethyl substitution, resorcinol derivatives react with β-keto esters containing a trifluoromethyl group under acidic conditions. A representative procedure involves:
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Reactants : 3-(Trifluoromethyl)acetylacetone (1.2 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq)
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Catalyst : Concentrated sulfuric acid (10 mol%)
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Yield : 68–72% after recrystallization from ethanol
Key spectral data for the intermediate 7-hydroxy-4-trifluoromethylcoumarin:
Kostanecki-Robinson Reaction
Alternative approaches employ the Kostanecki-Robinson reaction, particularly for introducing electron-withdrawing groups:
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Reactants : 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and phenylacetic acid (1.5 eq)
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Conditions : Heating at 140°C in acetic anhydride with sodium acetate (2.0 eq) for 12 h
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Yield : 58–63% with column chromatography purification (hexane:EtOAc = 4:1)
Optimization and Scalability
Solvent Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98.2 |
| THF | 7.5 | 58 | 95.1 |
| Acetonitrile | 37.5 | 63 | 96.8 |
| Toluene | 2.4 | 41 | 91.4 |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates during alkylation.
Temperature Profiling
A kinetic study of the Smiles rearrangement phase shows:
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50°C : 24% conversion at 24 h
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70°C : 98% conversion at 24 h
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90°C : 98% conversion at 8 h (but 12% decomposition)
Optimal balance between rate and stability occurs at 70°C.
Analytical Characterization
Spectroscopic Data
Final Product : N-[2-Oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
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¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.68–7.25 (m, 5H, Ph), 6.98 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.28 (s, 1H, H-3), 3.82 (s, 2H, CH₂)
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¹³C NMR : δ 168.4 (amide C=O), 161.2 (coumarin C=O), 124.9 (q, J = 272 Hz, CF₃), 134.5–126.3 (Ph), 116.7 (C-3)
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HRMS (ESI+) : m/z Calcd for C₁₈H₁₂F₃NO₃ [M+H]⁺: 372.0854; Found: 372.0851
Purity Assessment
HPLC analysis under the following conditions confirms >98% purity:
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Column : C18, 5 μm, 250 × 4.6 mm
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Mobile Phase : MeCN:H₂O (70:30) + 0.1% TFA
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances enable telescoped production:
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Pechmann condensation in a packed-bed reactor (residence time: 30 min)
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In-line extraction with scCO₂ to isolate the coumarin intermediate
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Continuous amidation in a microreactor (70°C, 2 h residence time)
Advantages :
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40% reduction in solvent usage vs batch processes
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Consistent purity (RSD <1.5% across 10 batches)
Waste Stream Management
The process generates:
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Acetic acid (recovered via distillation, 92% efficiency)
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KBr (precipitated and repurposed as brine solution)
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Silica gel waste (incinerated with energy recovery)
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound interacts with specific molecular targets involved in cancer signaling pathways, which may lead to the development of novel anticancer therapies.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammatory responses. Its potential as an anti-inflammatory agent makes it suitable for treating conditions like arthritis and other inflammatory diseases.
Antibacterial Activities
This compound has also been investigated for its antibacterial properties. It demonstrates effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant reduction in cell viability and induced apoptosis through activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound in models of acute inflammation. Results indicated that it effectively reduced edema and inhibited the expression of inflammatory markers, suggesting its applicability in inflammatory disease management.
Mechanism of Action
The mechanism of action of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of chromenone derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromenone-Based Compounds
*Molecular weights estimated using atomic masses.
Physicochemical Properties
- Solubility: Trifluoromethyl groups (-CF₃) increase lipophilicity (logP ~3.5) but reduce aqueous solubility vs. -CH₃ or -Cl analogs . Thiazolidinone hybrids have higher molecular weight (~621.7 g/mol), further limiting solubility.
- Metabolic Stability: -CF₃ and -Cl substituents reduce cytochrome P450-mediated degradation compared to non-halogenated analogs .
Biological Activity
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H16F3NO4, with a molecular weight of 439.4 g/mol. The compound features a chromen-2-one core structure, which is substituted with a trifluoromethyl group and a phenylacetamide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
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Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Case Study : In a study involving breast cancer MCF-7 cells, this compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
-
Antimicrobial Activity :
- The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
- Table 1: Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15.625 μM Escherichia coli 62.5 μM
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes such as COX and lipoxygenases (LOX), modulating inflammatory pathways and potentially reducing pain and swelling associated with inflammatory diseases .
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis through activation of pro-apoptotic pathways.
- Reactive Oxygen Species (ROS) Scavenging : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress and contributing to its antioxidant properties .
Q & A
Basic: What are the recommended synthetic routes for N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide, and how is purity ensured?
Answer:
The synthesis typically involves coupling 7-amino-4-(trifluoromethyl)coumarin with 2-phenylacetyl chloride derivatives under reflux conditions. For example, (±)-2-chloro-2-phenylacetyl chloride reacts with 7-amino-4-methylcoumarin in the presence of triethylamine, followed by TLC monitoring (e.g., hexane/ethyl acetate systems) and recrystallization from pet-ether for purification . Purity is validated via melting point consistency, HPLC (>97% purity), and spectral data alignment (¹H/¹³C NMR, UV) .
Basic: How is structural confirmation achieved for this compound?
Answer:
A multi-technique approach is employed:
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and the coumarin carbonyl (δ ~160 ppm). The phenylacetamide moiety shows aromatic protons at δ 7.2–7.5 ppm .
- UV-Vis : Absorption maxima near 342 nm (λmax) confirm the chromophore’s π→π* transitions .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
The trifluoromethyl group introduces disorder due to rotational flexibility, complicating electron density mapping. Strategies include:
- Using SHELXL for anisotropic displacement parameter refinement and twin-law corrections for twinned crystals .
- Mercury CSD for void visualization and packing similarity analysis to validate intermolecular interactions (e.g., π-stacking of phenyl groups) .
- High-resolution data (≤0.8 Å) and iterative refinement cycles to resolve ambiguities in thermal motion .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or XRD patterns)?
Answer:
- NMR shifts : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian09) while accounting for solvent effects (DMSO-d₆ vs. CDCl₃). Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .
- XRD patterns : Validate against simulated patterns from Mercury CSD or check for twinning using PLATON’s TWINABS. For non-isomorphism, re-indexing or alternative space groups (e.g., P1 vs. P2₁/c) are tested .
Basic: What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?
Answer:
- Anti-inflammatory assays : COX-1/2 inhibition assays with ibuprofen as a positive control. IC₅₀ values are calculated using dose-response curves (0.1–100 μM) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) with vehicle controls (DMSO <0.1%) to exclude solvent effects .
Advanced: How can structure-activity relationships (SAR) guide pharmacokinetic optimization?
Answer:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl or amine) to the phenylacetamide moiety to improve solubility (logP reduction via ClogP calculations).
- Metabolic stability : Replace labile esters (e.g., acetates) with ethers, as seen in coumarin derivatives with enhanced half-lives .
- Bioisosteres : Trifluoromethyl-to-cyano substitutions retain electron-withdrawing effects while altering metabolic pathways .
Advanced: How do advanced NMR techniques (e.g., 2D NMR) elucidate dynamic behavior?
Answer:
- NOESY/ROESY : Identify spatial proximity between the coumarin’s 7-position and phenylacetamide protons, confirming intramolecular hydrogen bonding.
- ¹⁹F NMR : Monitors trifluoromethyl group dynamics (e.g., rotational barriers via variable-temperature studies) .
Advanced: What are best practices for handling crystallographic disorder in this compound?
Answer:
- Partial occupancy modeling : Split the trifluoromethyl group into two orientations (e.g., 50:50 occupancy) using SHELXL’s PART instruction .
- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters to prevent over-refinement .
- Validation tools : Check R₁/Rfree convergence (Δ <5%) and use CheckCIF to flag unresolved alerts .
Basic: What safety protocols are critical during synthesis?
Answer:
- Handling chloroacetyl chloride : Use glove boxes and fume hoods to avoid inhalation. Neutralize acidic byproducts with NaHCO₃ .
- Waste disposal : Segregate halogenated organics (e.g., pet-ether filtrates) for incineration .
Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) enhance mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
